molecular formula C18H24N4O3S2 B6621465 Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate

Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate

Cat. No.: B6621465
M. Wt: 408.5 g/mol
InChI Key: CIBIBXYHBXIZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate is a complex organic compound featuring a thiadiazole ring structure. This molecule is of considerable interest due to its diverse applications in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate typically involves a multi-step process:

  • Synthesis of the Thiadiazole Core: The starting point is the formation of the 1,3,4-thiadiazole ring, which can be synthesized via the reaction of thiosemicarbazide with carbon disulfide under basic conditions.

  • Aniline Substitution: The thiadiazole core is then reacted with 2,3-dimethylaniline through a nucleophilic substitution reaction, often in the presence of a catalyst to enhance the reaction rate.

  • Introduction of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, using reagents such as thionyl chloride.

  • Acetylation and Ethylation: Subsequent acetylation of the compound followed by esterification results in the formation of the ethyl ester group.

Industrial Production Methods: For large-scale production, each of these steps is optimized for efficiency and yield. Automated reactors and continuous flow systems may be employed to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which can be facilitated using oxidizing agents like hydrogen peroxide or permanganate.

  • Reduction: Reduction can be carried out using reducing agents such as lithium aluminium hydride.

  • Substitution: The molecule's functional groups, like the sulfanyl and ester groups, make it a candidate for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, permanganate under acidic or basic conditions.

  • Reduction: Lithium aluminium hydride in anhydrous conditions.

  • Substitution: Typical nucleophiles or electrophiles, such as halogens, alkoxides, etc.

Major Products Formed: The specific products formed will depend on the reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

Ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate has been investigated for various applications:

  • Chemistry: Used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications.

  • Biology: Studied for its interaction with biological macromolecules, influencing protein function.

  • Medicine: Explored for anti-cancer and anti-inflammatory properties. It's believed to inhibit specific enzymes involved in the proliferation of cancer cells.

  • Industry: Potential use in the development of novel materials due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. Its thiadiazole ring structure allows for interaction with cellular proteins, affecting processes like cell division and inflammation. The detailed pathways are still under research, but the interactions are believed to involve hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • Ethyl 4-[[2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate

  • Ethyl 4-[[2-[[5-(2,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate

Uniqueness: What sets ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate apart is its specific substitution pattern on the thiadiazole ring and the ethyl ester group. These structural features provide distinct electronic properties and reactivity, making it a unique candidate for the aforementioned applications.

Hope this satisfies your inner chemist. What about exploring some applications in detail next?

Properties

IUPAC Name

ethyl 4-[[2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-4-25-16(24)9-6-10-19-15(23)11-26-18-22-21-17(27-18)20-14-8-5-7-12(2)13(14)3/h5,7-8H,4,6,9-11H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIBXYHBXIZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)CSC1=NN=C(S1)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.